molecular formula C20H14N2O5 B14457395 Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester CAS No. 69498-46-0

Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester

Cat. No.: B14457395
CAS No.: 69498-46-0
M. Wt: 362.3 g/mol
InChI Key: VEGKTPLHKRRUOE-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester is an organic compound with the molecular formula C14H10N2O5 It is a derivative of benzoic acid and is characterized by the presence of a nitrobenzoyl group and a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester typically involves the esterification of 4-[(4-nitrobenzoyl)amino]benzoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate and yield. The product is then purified through techniques like recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release benzoic acid and phenol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Nitrobenzoyl)amino]benzoic acid
  • 4-Aminobenzoic acid
  • 4-Nitrobenzoic acid
  • Phenyl benzoate

Uniqueness

Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester is unique due to the presence of both a nitrobenzoyl group and a phenyl ester group, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a combination of reactivity and stability that makes it suitable for various applications in research and industry .

Properties

CAS No.

69498-46-0

Molecular Formula

C20H14N2O5

Molecular Weight

362.3 g/mol

IUPAC Name

phenyl 4-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C20H14N2O5/c23-19(14-8-12-17(13-9-14)22(25)26)21-16-10-6-15(7-11-16)20(24)27-18-4-2-1-3-5-18/h1-13H,(H,21,23)

InChI Key

VEGKTPLHKRRUOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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